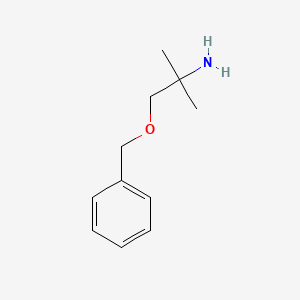

1-(Benzyloxy)-2-methylpropan-2-amine

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves photosensitized aminations, as described in the first paper, where 1,2-benzo-1,3-cycloalkadienes, arylcyclopropanes, and quadricyclane are aminated with ammonia and primary amines . Another method involves the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines to afford thiazoles . Additionally, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is synthesized from methyl N-(benzyloxycarbonyl)glycinate, which could be a related precursor to 1-(Benzyloxy)-2-methylpropan-2-amine .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Benzyloxy)-2-methylpropan-2-amine is confirmed by techniques such as X-ray analysis, as seen in the synthesis of thiazoles . The structure of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving amines. For instance, the psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane shows stereoselective metabolism, which could be relevant for understanding the metabolic pathways of similar amines . Host-guest chemistry involving amine inclusion compounds also provides insights into the reactivity of amines with other molecules . Furthermore, the metabolic N-hydroxylation of a related amine by rabbit liver microsomes is investigated, which could be analogous to reactions that 1-(Benzyloxy)-2-methylpropan-2-amine might undergo .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-(Benzyloxy)-2-methylpropan-2-amine, they do provide information on related compounds. For example, the inclusion compounds formed with amines indicate the potential solubility and interaction of amines with other molecules . The metabolic studies suggest aspects of the compound's stability and reactivity within biological systems .

Scientific Research Applications

Novel Synthesis Pathways

- Dipeptide Synthon Development: A study by Breitenmoser et al. (2001) describes the synthesis of a novel 2H-azirin-3-amine, using "1-(Benzyloxy)-2-methylpropan-2-amine" as a precursor for developing dipeptide synthons, specifically targeting the Aib-Hyp dipeptide. This research demonstrates the compound's utility in peptide synthesis through model peptide syntheses, highlighting its role in advancing peptide chemistry (Breitenmoser et al., 2001).

Chemical Reactions and Methodologies

- Benzylation of Alcohols: Poon and Dudley (2006) explored the use of a stable, neutral organic salt derived from "1-(Benzyloxy)-2-methylpropan-2-amine" for the benzylation of alcohols. Their work demonstrates efficient conversion of alcohols into benzyl ethers, showcasing the compound's versatility in organic synthesis (Poon & Dudley, 2006).

Catalysis and Synthesis

- Cyclic Beta-Amino Alcohol Derivatives: Lee et al. (2007) presented a method for the enantioselective synthesis of cyclic beta-amino alcohol derivatives using "1-(Benzyloxy)-2-methylpropan-2-amine" derivatives. This process involves Ir-catalyzed allylic aminations and ring-closing metathesis, highlighting the compound's potential in creating complex molecular architectures with high enantioselectivity (Lee et al., 2007).

Material Science and Engineering

- Electrochemical Properties of Diiron Complexes: Song et al. (2012) synthesized new benzyloxy-functionalized diiron complexes, using derivatives of "1-(Benzyloxy)-2-methylpropan-2-amine". Their study focuses on the electrochemical properties relevant to the active site of [FeFe]-hydrogenases, contributing to the development of biomimetic catalysts for hydrogen production (Song et al., 2012).

Pharmaceutical and Medicinal Chemistry

- Cholinesterase and Monoamine Oxidase Dual Inhibitor: Bautista-Aguilera et al. (2014) identified a compound based on the structural framework of "1-(Benzyloxy)-2-methylpropan-2-amine" as a new cholinesterase and monoamine oxidase dual inhibitor. Their research aims at developing treatments for neurodegenerative diseases, showcasing the therapeutic potential of derivatives of this compound (Bautista-Aguilera et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and activity .

Mode of Action

It is known that similar compounds can undergo reactions such as aminomethylation . In these reactions, the compound interacts with its targets, leading to changes in their structure and function .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, influencing the function and activity of different pathways .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties that influence their bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes, influencing the function and activity of different biological systems .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-1-phenylmethoxypropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHCFKACBVPPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2542749.png)

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)

![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)

![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)

![N-(3,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2542765.png)

![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)